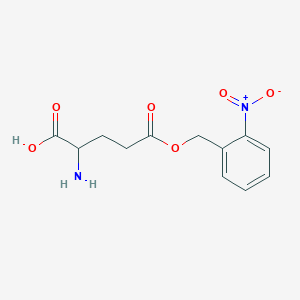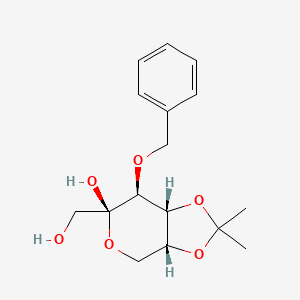![molecular formula C15H18ClKO4 B13712635 Potassium;2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate](/img/structure/B13712635.png)
Potassium;2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
R-(+)-Etomoxir Carboxylate, Potassium Salt: is a chemical compound with the molecular formula C15H18ClO4K. It is known for its role in inhibiting carnitine palmitoyltransferase 1 (CPT1), an enzyme involved in fatty acid oxidation. This compound is widely used in scientific research, particularly in studies related to metabolism and energy production.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of R-(+)-Etomoxir Carboxylate, Potassium Salt typically involves the reaction of a carboxylic acid with a strong base such as potassium hydroxide. The carboxylic acid is first converted to its corresponding carboxylate by deprotonation, followed by the addition of potassium ions to form the potassium salt. The reaction is usually carried out in an aqueous medium at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically stirred and heated to facilitate the formation of the potassium salt, followed by purification steps to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: R-(+)-Etomoxir Carboxylate, Potassium Salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The carboxylate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) is often employed for reduction reactions.
Substitution: Alkyl halides are typical reagents for nucleophilic substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols .
Aplicaciones Científicas De Investigación
R-(+)-Etomoxir Carboxylate, Potassium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is employed in studies related to fatty acid metabolism and energy production.
Medicine: It is investigated for its potential therapeutic effects in metabolic disorders and cardiovascular diseases.
Industry: The compound is used in the production of specialized chemicals and pharmaceuticals.
Mecanismo De Acción
The primary mechanism of action of R-(+)-Etomoxir Carboxylate, Potassium Salt involves the inhibition of carnitine palmitoyltransferase 1 (CPT1). This enzyme is crucial for the transport of long-chain fatty acids into the mitochondria for β-oxidation. By inhibiting CPT1, the compound reduces fatty acid oxidation and shifts cellular energy metabolism towards glucose utilization. This mechanism is particularly relevant in the context of metabolic diseases and energy metabolism research .
Comparación Con Compuestos Similares
R-(+)-Etomoxir Carboxylate, Potassium Salt can be compared with other carboxylate salts and CPT1 inhibitors:
Similar Compounds: Sodium etomoxir, methyl etomoxir, and other carboxylate salts.
Conclusion
R-(+)-Etomoxir Carboxylate, Potassium Salt is a versatile compound with significant applications in scientific research. Its unique properties and mechanism of action make it a valuable tool in the study of metabolism and energy production. The compound’s ability to inhibit CPT1 and alter fatty acid oxidation pathways highlights its potential therapeutic applications in metabolic disorders and cardiovascular diseases.
Propiedades
IUPAC Name |
potassium;2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClO4.K/c16-12-5-7-13(8-6-12)19-10-4-2-1-3-9-15(11-20-15)14(17)18;/h5-8H,1-4,9-11H2,(H,17,18);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBGJSPIXZAHCU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)(CCCCCCOC2=CC=C(C=C2)Cl)C(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClKO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.85 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole](/img/structure/B13712555.png)
![2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2](/img/structure/B13712558.png)
![2-[(Diethylamino)methyl-13C]indole Methiodide](/img/structure/B13712564.png)
![Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate](/img/structure/B13712580.png)






![1-Boc-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B13712608.png)
![5-Boc-2-(bromomethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B13712613.png)

![2-[Bis(Boc)amino]-6-(3-methoxytetrahydrofuran-3-yl)phenol](/img/structure/B13712619.png)
